molecular formula C12H14B2O6 B13408676 (3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid

(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid

Cat. No.: B13408676
M. Wt: 275.9 g/mol
InChI Key: RBFJSWJLDUATLV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid typically involves the borylation of a naphthalene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .

Biology

Boronic acids are known to inhibit certain enzymes, making them useful in the design of enzyme inhibitors .

Medicine

In medicine, this compound is being explored for its potential use in cancer therapy. Boron neutron capture therapy (BNCT) is a technique that utilizes boron-containing compounds to target cancer cells .

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various applications in material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid is unique due to the presence of both methoxy and boronic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14B2O6

Molecular Weight

275.9 g/mol

IUPAC Name

(6-borono-3,7-dimethoxynaphthalen-2-yl)boronic acid

InChI

InChI=1S/C12H14B2O6/c1-19-11-5-7-4-10(14(17)18)12(20-2)6-8(7)3-9(11)13(15)16/h3-6,15-18H,1-2H3

InChI Key

RBFJSWJLDUATLV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C(C(=C2)OC)B(O)O)C=C1OC)(O)O

Origin of Product

United States

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